![molecular formula C₁₇H₁₅N₃O₃S B1140727 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione CAS No. 643764-88-9](/img/structure/B1140727.png)
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione (5-PBE) is an important and versatile synthetic intermediate that is used in a variety of scientific research applications. 5-PBE is a thiazolidine-2,4-dione derivative and is composed of a pyridine-2-ylaminoethoxy group, a benzylidene group, and a thiazolidine-2,4-dione ring. It is used as a building block in the synthesis of many biologically active compounds, including pharmaceuticals, natural products, and other compounds of interest.
Scientific Research Applications
ERK1/2 Inhibitor Development
A study by Li et al. (2009) involved the synthesis and biological characterization of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione in human leukemia U937 cells. This research aimed at developing ERK1/2 substrate-specific inhibitors, providing insight into the pharmacophore of these compounds for potential therapeutic applications (Li et al., 2009).
Antidiabetic and Hypolipidemic Activities
Sohda et al. (1982) explored over 100 5-substituted thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. This study contributed to understanding the structure-activity relationship of these compounds, identifying potential therapeutic agents for diabetes and related metabolic disorders (Sohda et al., 1982).
Design and Synthesis for Triglyceride Accumulation and Hypoglycemic Activity
Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in diabetic mice, contributing to the development of new pharmacological agents for metabolic diseases (Kim et al., 2004).
Molecular Docking and Hypoglycemic Activity
Roy et al. (2013) synthesized a new series of thiazolidine-2,4-diones, conducting molecular docking studies and evaluating their oral hypoglycemic activity. This research provided insights into the interaction of these compounds with peroxisome proliferator-activated receptor-gamma and their potential as oral hypoglycemic agents (Roy et al., 2013).
Biocatalytic Reduction for Diabetes Treatment
Cantello et al. (1994) described a biotransformation system for reducing carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones using red yeasts. This biocatalytic approach, yielding 5-benzylthiazolidine-2,4-diones, has potential applications in treating non-insulin-dependent diabetes mellitus (Cantello et al., 1994).
Solvent-Free Synthesis under Microwave Irradiation
Yang and Yang (2011) achieved a novel and clean synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones using microwave irradiation. This approach provides an efficient and environmentally friendly method for synthesizing these compounds (Yang & Yang, 2011).
Mechanism of Action
Target of Action
It is noted as an impurity of rosiglitazone , which is an anti-diabetic drug in the thiazolidinedione class of drugs . Thiazolidinediones primarily target the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of genes regulating glucose and fat metabolism.
properties
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDJHGHVLTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147886 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643764-88-9 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643764-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)


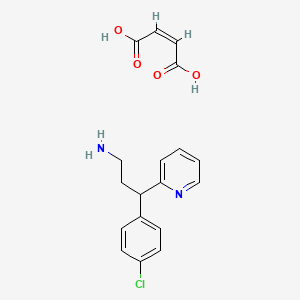
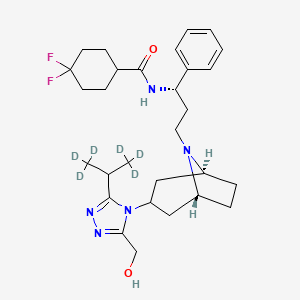

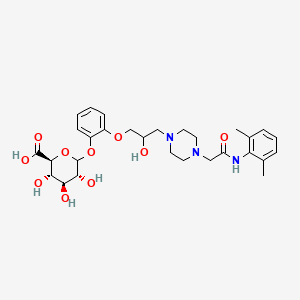
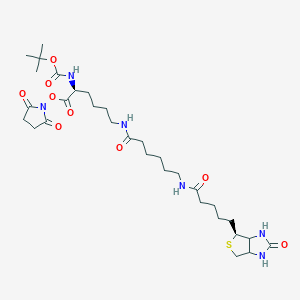
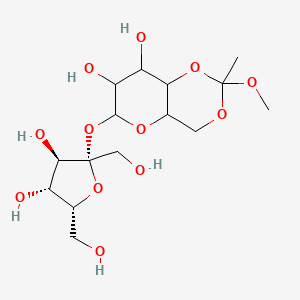
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

